molecular formula C20H20N6OS2 B10882498 N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide

Cat. No.: B10882498
M. Wt: 424.5 g/mol
InChI Key: DQCMJLRAMMNJLJ-UHFFFAOYSA-N
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Description

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide is a complex organic compound that features a unique combination of benzothiazole and triazinoindole moieties

Properties

Molecular Formula

C20H20N6OS2

Molecular Weight

424.5 g/mol

IUPAC Name

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide

InChI

InChI=1S/C20H20N6OS2/c1-2-14(18(27)24-19-22-13-9-5-6-10-15(13)29-19)28-20-23-17-16(25-26-20)11-7-3-4-8-12(11)21-17/h3-4,7-8,14H,2,5-6,9-10H2,1H3,(H,21,23,26)(H,22,24,27)

InChI Key

DQCMJLRAMMNJLJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=NC2=C(S1)CCCC2)SC3=NC4=C(C5=CC=CC=C5N4)N=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and triazinoindole intermediates, followed by their coupling through a series of condensation and substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole and triazinoindole derivatives, such as:

Uniqueness

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide is a complex organic compound that has garnered attention for its potential biological activities. The unique structure of this compound suggests various pharmacological properties, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound possesses a molecular formula of C17H17N3OS3C_{17}H_{17}N_{3}OS_{3} and a molecular weight of 375.53 g/mol. Its structure includes a benzothiazole moiety and a triazinoindole derivative, which are known for their diverse biological activities.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to benzothiazoles and triazines. For instance, derivatives with similar structures have shown significant antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli.

  • Minimum Inhibitory Concentration (MIC) : A study reported MIC values for related benzothiazole compounds ranging from 0.03 to 0.12 μg/mL against S. aureus and S. pyogenes . This suggests that our compound may also exhibit potent antimicrobial properties.

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been well-documented. Compounds featuring the benzothiazole scaffold have demonstrated cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Studies : In vitro assays indicated that certain benzothiazole derivatives reduced cell viability in melanoma (B16-F10) and human monocytic cell lines (U937, THP-1) significantly . The IC50 values for these compounds were often in the low micromolar range, indicating strong anticancer activity.

Synthesis and Evaluation

A notable study synthesized several derivatives based on the benzothiazole structure and evaluated their biological activities. Among these derivatives:

  • Compound 9e : Displayed more than a two-fold increase in GSK-3β inhibition compared to standard references .
  • Compound 21a-c : Showed potent antibacterial activity with MIC values as low as 0.03 μg/mL against pathogenic bacteria .

These findings suggest that structural modifications can enhance biological activity significantly.

Data Tables

The following table summarizes key findings from various studies on related compounds:

Compound NameActivity TypeMIC (μg/mL)Reference
Benzothiazole Derivative AAntibacterial0.03
Benzothiazole Derivative BAnticancer (B16-F10)1.0
Compound 9eGSK-3β Inhibition140 nM
Compound 21aAntibacterial0.06

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